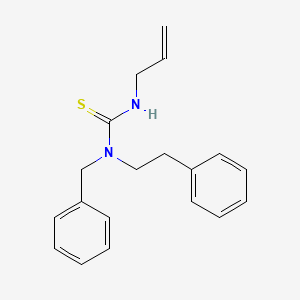![molecular formula C22H22ClN3O2 B11617209 (5Z)-3-(2-chlorobenzyl)-5-[2-methyl-4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione](/img/structure/B11617209.png)
(5Z)-3-(2-chlorobenzyl)-5-[2-methyl-4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of imidazolidine-2,4-diones.
- The compound has the following structure:
This compound
. - It contains an imidazolidine ring and a pyrrolidine ring, both fused together.
- The Z configuration indicates the geometry of the double bond.
- This compound exhibits interesting pharmacological properties, making it relevant for further exploration.
Preparation Methods
- The synthetic route involves condensation reactions.
- One common method is the reaction between 2-chlorobenzaldehyde and 2-methyl-4-(pyrrolidin-1-yl)benzaldehyde in the presence of a base.
- Industrial production methods may vary, but they typically follow similar principles.
Chemical Reactions Analysis
- The compound can undergo various reactions:
Oxidation: It may be oxidized to form a corresponding imidazolidine-2,4-dione with additional functional groups.
Reduction: Reduction of the imidazolidine ring could yield a saturated derivative.
Substitution: Substitution reactions at the benzyl positions are possible.
- Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).
- Major products depend on reaction conditions and substituents.
Scientific Research Applications
Medicine: Investigated for potential antiviral, antibacterial, or antitumor properties.
Chemistry: Used as a building block for more complex molecules.
Industry: May find applications in materials science or catalysis.
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific molecular targets.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Similar compounds include other imidazolidine derivatives.
- Uniqueness lies in the combination of the chlorobenzyl and pyrrolidinyl moieties.
Properties
Molecular Formula |
C22H22ClN3O2 |
|---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
(5Z)-3-[(2-chlorophenyl)methyl]-5-[(2-methyl-4-pyrrolidin-1-ylphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C22H22ClN3O2/c1-15-12-18(25-10-4-5-11-25)9-8-16(15)13-20-21(27)26(22(28)24-20)14-17-6-2-3-7-19(17)23/h2-3,6-9,12-13H,4-5,10-11,14H2,1H3,(H,24,28)/b20-13- |
InChI Key |
LNMHGGQZGRAERZ-MOSHPQCFSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)N2CCCC2)/C=C\3/C(=O)N(C(=O)N3)CC4=CC=CC=C4Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCC2)C=C3C(=O)N(C(=O)N3)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B11617133.png)

![2-(2-Cyanoethyl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11617142.png)
![1,3-bis(4-chlorophenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11617158.png)
![ethyl N-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetyl}glycinate](/img/structure/B11617166.png)
![Ethyl 2-phenyl-5-{[4-(trifluoromethyl)phenyl]methoxy}-1-benzofuran-3-carboxylate](/img/structure/B11617179.png)
![4-{(4E)-4-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B11617185.png)
![2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11617190.png)
![7-chloro-3-(4-chlorophenyl)-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11617192.png)
![4-[(2,8-Dimethylquinolin-4-yl)amino]phenol](/img/structure/B11617196.png)
![2-(4-benzylpiperidin-1-yl)-9-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11617201.png)
![N-benzyl-6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11617213.png)
![7-(3-ethoxypropyl)-6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11617219.png)
